molecular formula C14H13NO4 B2392351 3-(2-Furoylamino)-3-phenylpropanoic acid CAS No. 500002-15-3

3-(2-Furoylamino)-3-phenylpropanoic acid

Cat. No. B2392351
CAS RN: 500002-15-3
M. Wt: 259.261
InChI Key: MMPXOXNLAORIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-Furoylamino)-3-phenylpropanoic acid” is a compound that contains a furan ring, an amino group, and a phenyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. The phenyl group is a functional group that consists of six carbon atoms joined in a planar cycle, and is usually attached to a molecule by one carbon atom .


Molecular Structure Analysis

The molecular structure of “3-(2-Furoylamino)-3-phenylpropanoic acid” would consist of a furan ring, an amino group, and a phenyl group attached to a propanoic acid backbone. The exact structure would depend on the positions of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in “3-(2-Furoylamino)-3-phenylpropanoic acid”. For example, the presence of a carboxylic acid group suggests that the compound would be acidic and could participate in reactions typical of carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Without specific information, it’s difficult to predict the mechanism of action of "3-(2-Furoylamino)-3-phenylpropanoic acid" .

Future Directions

The study and application of “3-(2-Furoylamino)-3-phenylpropanoic acid” would depend on its properties and potential uses. Given the presence of a furan ring, an amino group, and a phenyl group, it could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

3-(furan-2-carbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-13(17)9-11(10-5-2-1-3-6-10)15-14(18)12-7-4-8-19-12/h1-8,11H,9H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPXOXNLAORIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.